N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a triazine ring, makes it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and sulfonamides. The reaction conditions often include the use of solvents such as dioxane or dichloromethane, and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dioxane or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer formulations and as a UV absorber in various materials
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its UV absorbing properties.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used as a light stabilizer in polymers.
Uniqueness
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a stabilizer and UV absorber, along with potential therapeutic applications, sets it apart from other triazine derivatives .
Properties
Molecular Formula |
C19H19N5O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-(4-methoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C19H19N5O5S/c1-3-29-19-21-16(13-7-5-4-6-8-13)20-17(23-19)22-18(25)24-30(26,27)15-11-9-14(28-2)10-12-15/h4-12H,3H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
CUMBYBWXYANSII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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